1-Benzyl-4-phenylpyrrolidine-3-carboxamide
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Overview
Description
1-Benzyl-4-phenylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.37 g/mol It is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and phenyl groups
Preparation Methods
The synthesis of 1-Benzyl-4-phenylpyrrolidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl and phenyl precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Benzyl-4-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
1-Benzyl-4-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid: This compound has a similar structure but differs in its functional group, which can lead to different chemical and biological properties.
1-Benzyl-4-phenylpyrrolidine-3-methanol: Another structurally related compound with a hydroxyl group instead of a carboxamide group, resulting in distinct reactivity and applications.
Properties
IUPAC Name |
1-benzyl-4-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-18(21)17-13-20(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCQBJHQQKBBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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